Daphnetin, also known as 7,8-dihydroxycoumarin, is a natural coumarin derivative found in various plants, most notably Daphne odora var. [] Daphnetin is a catechol-containing compound. [] Its chemical structure is similar to several potent catechol-O-methyltransferase (COMT) inhibitors. [] Daphnetin is widely studied for its diverse biological activities and has attracted considerable attention for its potential applications in various scientific research areas.
Synthesis Analysis
Perkin Reaction: This method utilizes 3,4-dihydroxybenzaldehyde and acetic anhydride as starting materials in the presence of sodium acetate as a catalyst. []
Pechmann Condensation: This involves the reaction of resorcinol with malic acid in the presence of sulfuric acid as a catalyst. []
Molecular Structure Analysis
Glucuronidation: Daphnetin can be conjugated with glucuronic acid, primarily catalyzed by UDP-glucuronosyltransferases (UGTs), especially UGT1A6 and UGT1A9. [, ] This reaction significantly contributes to daphnetin's metabolic clearance in the body. [, , ]
Sulfation: Daphnetin can also undergo sulfation, catalyzed by sulfotransferases (SULTs). [, ] This reaction, along with glucuronidation, constitutes a major pathway for daphnetin's metabolic elimination. []
Methylation: Daphnetin can be methylated by catechol-O-methyltransferase (COMT), primarily at the C-7 hydroxyl group. [] The methylated metabolite can be further metabolized by UGTs, primarily UGT1A1. []
Complex Formation: Daphnetin readily forms complexes with metal ions, such as copper(II) and iron(II). [, ] These complexes exhibit distinct properties and biological activities compared to free daphnetin.
Mechanism of Action
Inhibition of Oxidative Stress: Daphnetin demonstrates strong antioxidant properties due to its ability to scavenge free radicals. [, , , ] It also activates Nrf2, a transcription factor that regulates antioxidant defense mechanisms. []
Modulation of Inflammatory Responses: Daphnetin suppresses the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. [, , , , , ] It achieves this by inhibiting NF-κB signaling, a key pathway involved in inflammatory responses. [, , ]
Regulation of Enzyme Activity: Daphnetin inhibits the activity of various enzymes, including COX-2, iNOS, ribonucleotide reductase (RNR), and cytochrome C oxidase (COX). [, , , ] These inhibitory effects contribute to its anti-inflammatory, anti-proliferative, and antiparasitic activities.
Interference with Cellular Signaling: Daphnetin modulates several cellular signaling pathways, such as JAK-STAT, MAPK, and PI3K/Akt, influencing cellular processes like proliferation, apoptosis, and differentiation. [, , , , ]
Physical and Chemical Properties Analysis
Daphnetin is a yellowish-white crystalline powder. [] It exhibits poor solubility in water (176.7 μg/mL at 25°C), but is more soluble in organic solvents like methanol (485.4 μg/mL at 25°C). [] Its apparent partition coefficient (Papp) in the n-octanol-water system is 2.4 (logPapp = 0.38), suggesting good permeability across biological membranes. []
Applications
Anti-inflammatory Research: Daphnetin's ability to suppress inflammatory responses makes it valuable for investigating inflammatory diseases like acute lung injury, pancreatitis, and colitis. [, , ]
Neuroprotective Research: Daphnetin exhibits neuroprotective effects against oxidative stress and apoptosis, making it a potential candidate for studying neurodegenerative diseases. [, ]
Cancer Research: Daphnetin's anti-proliferative and pro-apoptotic effects, along with its modulation of cellular signaling pathways, make it relevant to cancer research. [, , ]
Antiparasitic Research: Daphnetin shows activity against parasites like Plasmodium falciparum, Plasmodium berghei, and Pneumocystis carinii, making it a potential candidate for developing novel antiparasitic agents. [, , , ]
Immunological Research: Daphnetin modulates the immune system by influencing lymphocyte proliferation, cytokine production, and T cell activation, offering potential applications in immunotherapy and autoimmune disease research. [, , ]
Drug Metabolism Research: Daphnetin serves as a model compound for investigating the role of phase II enzymes like UGTs, SULTs, and COMT in drug metabolism. [, , , , ]
Related Compounds
7-O-methyl-8-hydroxycoumarin
Compound Description: 7-O-methyl-8-hydroxycoumarin is a methylated metabolite of Daphnetin. It is formed through the methylation of the hydroxyl group at the C7 position of Daphnetin by Catechol-O-methyltransferase (COMT). [, ] This compound can undergo further metabolism by glucuronidation via several UGT enzymes, including UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, and UGT1A10. []
Relevance: This compound is a key metabolite of Daphnetin, highlighting the role of methylation in Daphnetin's metabolism. The formation of 7-O-methyl-8-hydroxycoumarin and its subsequent glucuronidation contribute to the overall clearance of Daphnetin in the body. []
7-O-glucuronide daphnetin
Compound Description: This compound is a major phase II metabolite of Daphnetin formed through glucuronidation. [, ] Glucuronidation involves the addition of glucuronic acid to Daphnetin, primarily catalyzed by the enzymes UGT1A9 and UGT1A6. [, ]
Relevance: As a major metabolite of Daphnetin, 7-O-glucuronide daphnetin provides insight into the significant role of glucuronidation in the metabolism and elimination of Daphnetin. [, ] The formation of glucuronide conjugates typically increases water solubility, facilitating the excretion of compounds from the body. []
8-O-glucuronide daphnetin
Compound Description: Similar to 7-O-glucuronide daphnetin, this compound is another major phase II metabolite of Daphnetin formed through glucuronidation. [, ] Glucuronidation, primarily facilitated by UGT1A6 and to a lesser extent by UGT1A9, results in the addition of glucuronic acid to Daphnetin at the C8 position. [, ]
Relevance: This metabolite underscores the importance of glucuronidation in Daphnetin metabolism. [, ] Its presence, alongside 7-O-glucuronide daphnetin, suggests that both phenolic hydroxyl groups of Daphnetin are susceptible to glucuronidation, leading to the formation of multiple glucuronide conjugates. []
Diglucuronide daphnetin
Compound Description: This compound is a phase II metabolite of Daphnetin. It is formed by the sequential addition of two glucuronic acid moieties to Daphnetin. []
Relevance: The presence of diglucuronide daphnetin in rat plasma, alongside mono-glucuronides, indicates that Daphnetin undergoes extensive metabolism through glucuronidation pathways. [] The formation of diglucuronides further enhances the water solubility of Daphnetin, facilitating its elimination from the body.
Monosulfate daphnetin
Compound Description: Two distinct monosulfate daphnetin metabolites (M-4 and M-5) are formed through the sulfation of Daphnetin, although they are found in trace amounts. [] Sulfation, a conjugation reaction catalyzed by sulfotransferases, involves the transfer of a sulfate group to Daphnetin. []
Relevance: While identified as minor metabolites, these monosulfate daphnetin species reveal the involvement of sulfotransferases, alongside UGTs, in the metabolism of Daphnetin. [, ] This finding suggests a potential interplay between sulfation and glucuronidation pathways in Daphnetin elimination.
7-O-methyl-8-hydroxycoumarin glucuronide
Compound Description: This metabolite results from the sequential metabolism of Daphnetin, first by methylation and then by glucuronidation. [, ] Initially, Daphnetin undergoes methylation by COMT to form 7-O-methyl-8-hydroxycoumarin. [] Subsequently, this methylated metabolite is further metabolized through glucuronidation, primarily by UGT1A9. []
Relevance: This metabolite demonstrates the complexity of Daphnetin metabolism, highlighting the overlapping roles of multiple phase II enzymes. [, ] The formation of 7-O-methyl-8-hydroxycoumarin glucuronide signifies the sequential involvement of both methylation and glucuronidation pathways in Daphnetin elimination. []
7-O-methyl-8-hydroxycoumarin sulfate
Compound Description: This compound represents a dual-modified metabolite of Daphnetin, undergoing both methylation and sulfation. [] Daphnetin is first methylated by COMT to produce 7-O-methyl-8-hydroxycoumarin, which is then subjected to sulfation. []
Relevance: The identification of 7-O-methyl-8-hydroxycoumarin sulfate emphasizes the complexity of Daphnetin's metabolic fate, involving sequential modifications by different enzyme families. [] This finding suggests that methylation of Daphnetin does not preclude its further metabolism by other phase II enzymes, such as sulfotransferases. []
Coumarin
Compound Description: Coumarin is a simple aromatic compound and the base structure for coumarin derivatives, including Daphnetin. [] Unlike Daphnetin, coumarin lacks hydroxyl groups on its benzene ring, which significantly influences its chemical properties and biological activities.
Relevance: Although not a metabolite of Daphnetin, coumarin serves as a structural analog, providing a comparison point to understand the impact of dihydroxy substitution on the pharmacological profile of Daphnetin. [] The presence of hydroxyl groups in Daphnetin contributes to its unique biological activities and influences its interactions with enzymes and biological targets.
Umbelliferone
Compound Description: Umbelliferone, also known as 7-hydroxycoumarin, is another coumarin derivative. [] Structurally, it differs from Daphnetin by having a single hydroxyl group at the C7 position instead of the two hydroxyl groups (C7 and C8) found in Daphnetin.
Relevance: Similar to coumarin, umbelliferone serves as a structural analog to Daphnetin, allowing researchers to assess the importance of the number and position of hydroxyl groups on the coumarin scaffold for biological activity. [] By comparing the activities of Daphnetin, coumarin, and umbelliferone, researchers can gain insights into structure-activity relationships and develop a deeper understanding of Daphnetin's pharmacological properties.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Choline fenofibrate, also known as ABT-335 or fenofibric acid, a lipid regulating agent available as delayed release capsules for oral administration. The lipid-modifying effects of fenofibric acid seen in clinical practice have been explained in vivo in transgenic mice and in vitro in human hepatocyte cultures by the activation of peroxisome proliferator activated receptor α (PPARα). Through this mechanism, fenofibric acid increases lipolysis and elimination of triglyceride-rich particles from plasma by activating lipoprotein lipase and reducing production of Apo CIII (an inhibitor of lipoprotein lipase activity). Activation of PPARα also induces an increase in the synthesis of HDL-C and Apo AI and AII.
Chrodrimanin B is a meroterpenoid fungal metabolite that has been found in Talaromyces species. It has insecticidal activity against third instar silkworm larvae (LD50 = 10 μg/g of diet). Chrodrimanin B selectively inhibits the silkworm GABA receptor RDL (IC50 = 1.13 nM) over human α1β2γ2 subunit-containing GABA receptors (IC50 = 1.48 μM). The structure of thailandolide B, originally described as a C-9 epimer of chrodrimanin B, was revised in 2012 and is identical to that of chrodrimanin B. Chrodrimanin B is a meroterpenoid fungal metabolite with insecticidal activity against third instar silkworm larvae.
Nasal absorption of 4-oxo-4H-1-benzopyran-2-carboxylic acid has been investigated in the male Wistar rat. Chromocarb is used to eliminate lipoperoxidation postvitrectomy.
CHR-6494 is a haspin protein kinase inhibitor (IC50 = 2 nM) selective over 27 other protein kinases, including Aurora B kinase (IC50 > 1 µM). Haspin is a kinase necessary for mitosis that selectively phosphorylates histone 3 at the threonine 3 residue (H3T3ph). CHR-6494 decreases phosphorylation of H3T3 and arrests the cell cycle in the G2/M phase, which leads to apoptosis. It showed promising results in a xenograft tumor model. First-in-class Haspin inhibitor with a wide spectrum of anticancer effects CHR-6494 is a potent and selective histone kinase Haspin inhibitor. CHR-6494 reduces H3T3ph levels in a dose-dependent manner and causes a mitotic catastrophe characterized by metaphase misalignment, spindle abnormalities and centrosome amplification. CHR-6494 shows antitumor potential in xenografted nude mice without any observed toxicity. Thus, CHR-6494 is a first-in-class Haspin inhibitor with a wide spectrum of anticancer effects that merits further preclinical research as a new member of the family of mitotic kinase inhibitors.
Chromomycin A2 is an aureolic acid that has been found in several marine actinomycetes and has antibacterial and anticancer activities. Chromomycin A2 inhibits the growth of B. subtilis in an agar diffusion assay. It also inhibits the growth of human SGC7901 gastric cancer, HepG2 hepatocellular carcinoma, A549 lung epithelial adenocarcinoma, HCT116 colon cancer, and COC1 ovarian cancer cells, as well as human umbilical vein endothelial cells (HUVECs; IC50s = 4, 0.5, 3, 5, 5, and 8 nM, respectively). Chromomycin A2 (30 nM) halts the cell cycle in the G0/G1 phase and increases the protein levels of LC3A and LC3B in MALME-3M melanoma cells, indicating that it induces autophagy. It also increases the levels and promoter activity of the autophagic proteins ATG7 and ATG10 and reduces cell viability to 50% in human SCC-11 squamous cell carcinoma cells when used at a concentration of 30 nM. Chromomycin A2 is an aureolic acid that has antibacterial and anticancer activities. Chromomycin A2 inhibits the growth of human SGC7901 gastric cancer, HepG2 hepatocellular carcinoma, A549 lung epithelial adenocarcinoma, HCT116 colon cancer, and COC1 ovarian cancer cells, as well as human umbilical vein endothelial cells (HUVECs). Chromomycin A2 halts the cell cycle in the G0/G1 phase and increases the protein levels of LC3A and LC3B in MALME-3M melanoma cells. This indicates that it induces autophagy. It also increases the levels and promoter activity of the autophagic proteins ATG7 and ATG10 and reduces cell viability to 50% in human SCC-11 squamous cell carcinoma cells when used at a concentration of 30 nM.